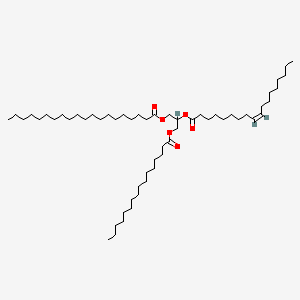

1-Arachidoyl-2-oleoyl-3-palmitoyl-rac-glycerol

説明

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a triacylglycerol (TAG) with the systematic name 3-[(9Z)-octadec-9-enoyloxy]-2-(octadecanoyloxy)propyl icosanoate . It is structured as a glycerol backbone esterified with three fatty acids:

- Icosanoic acid (20:0) at the sn-3 position,

- Stearic acid (18:0) at the sn-2 position,

- Oleic acid (18:1(9Z)) at the sn-1 position.

Its molecular formula is C₅₉H₁₀₆O₆ (molecular weight: ~903.43 g/mol). The compound is classified as TAG(20:0/18:0/18:1) or TG(56:1), reflecting its 56 total carbons and one double bond from the oleoyl chain . As a mixed-saturation TAG, it exhibits intermediate physical properties between fully saturated and highly unsaturated lipids, making it relevant in lipid metabolism studies and industrial applications like food science and pharmaceuticals .

特性

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYRFUPKVVPAH-WCTVFOPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成ルートと反応条件: 1-アラキドイル-2-オレオイル-3-パルミトイル-rac-グリセロールは、グリセロールとそれぞれの脂肪酸(アラキドン酸、オレイン酸、およびパルミチン酸)を関与させるエステル化反応によって合成できます。 この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を必要とし、エステル化が完了するまで還流条件下で行われます .

工業生産方法: 1-アラキドイル-2-オレオイル-3-パルミトイル-rac-グリセロールの工業生産には、植物油やバターファットなどの天然資源からの化合物の抽出が含まれます。 抽出プロセスには、溶媒抽出、精製、および結晶化などの手順が含まれており、純粋な化合物が得られます .

化学反応の分析

反応の種類: 1-アラキドイル-2-オレオイル-3-パルミトイル-rac-グリセロールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、ヒドロペルオキシドやその他の酸化生成物を形成するために酸化される可能性があります。

還元: 還元反応は、オレイン酸部分の二重結合を単結合に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: パラジウムまたは白金触媒を使用した触媒的水素化。

加水分解: 塩酸または水酸化ナトリウムを使用した酸性または塩基性条件.

主な生成物:

酸化: ヒドロペルオキシド、アルデヒド、およびケトン。

還元: 飽和トリアシルグリセロール。

科学研究の応用

1-アラキドイル-2-オレオイル-3-パルミトイル-rac-グリセロールには、いくつかの科学研究の応用があります。

化学: 脂質分析およびクロマトグラフィーの標準として使用されます。

生物学: 脂質代謝と貯蔵における役割について研究されています。

医学: 肝臓の健康と代謝性疾患に対する潜在的な影響について調査されています。

科学的研究の応用

The compound exhibits significant biological activity, particularly in the context of cell membrane dynamics and signaling pathways. Its structural characteristics allow it to integrate into lipid bilayers, influencing membrane fluidity and permeability. Research indicates that it may play a role in modulating inflammatory responses and cellular signaling mechanisms.

Cell Membrane Studies

- Lipid Bilayer Formation : The compound is utilized in studies examining the formation and stability of lipid bilayers, which are essential for cellular integrity.

- Membrane Fluidity : Investigations into how this compound affects membrane fluidity can provide insights into its potential role in drug delivery systems.

Pharmacological Research

- Drug Delivery Systems : Due to its amphiphilic nature, it can be used to develop nanocarriers for targeted drug delivery, enhancing the bioavailability of hydrophobic drugs.

- Therapeutic Agents : Studies have explored its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation.

Metabolomics

- Biomarker Discovery : The compound has been identified in various biological samples, making it a candidate for biomarker studies related to metabolic disorders.

- NMR Spectroscopy : It is analyzed using NMR techniques to understand its interactions within biological systems and its metabolic pathways .

Case Studies

作用機序

1-アラキドイル-2-オレオイル-3-パルミトイル-rac-グリセロールの作用機序は、脂質滴や細胞膜への組み込みを伴います。脂質合成と分解に関与する酵素と相互作用することにより、脂質代謝に影響を与えます。 肝臓の健康に対するこの化合物の影響は、脂質貯蔵と動員経路への影響を通じて仲介されます .

類似の化合物:

- 1-アラキドイル-2-パルミトイル-3-オレオイル-rac-グリセロール

- 1-パルミトイル-2-オレオイル-3-リノレオイル-rac-グリセロール

- 1-パルミトイル-2-アラキドイル-3-オレオイル-rac-グリセロール

比較: 1-アラキドイル-2-オレオイル-3-パルミトイル-rac-グリセロールは、脂肪酸の特定の組み合わせにより独特であり、独自の物理的および化学的特性を与えます。 他の類似のトリアシルグリセロールと比較して、独特の融点、溶解度、および反応性プロファイルを持っています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Triacylglycerols (TAGs) with Varied Fatty Acid Profiles

Example 1: TAG(18:1/18:1/18:1) (Triolein)

- Molecular Formula : C₅₇H₁₀₄O₆.

- Key Features : Three oleic acid (18:1) chains confer high unsaturation, resulting in a lower melting point (−4°C) compared to the main compound.

- Applications : Used as a liquid lipid standard and in cosmetic formulations .

Example 2: TAG(20:0/20:0/20:0) (Triarachidin)

- Molecular Formula : C₆₃H₁₂₂O₆.

- Key Features : Fully saturated structure with high melting point (~75°C), making it solid at room temperature.

- Applications : Stabilizer in processed foods and pharmaceutical tablets .

Comparison Insight :

The main compound’s mixed saturation (20:0/18:0/18:1) balances fluidity and stability, offering versatility in formulations requiring semi-solid consistency .

Phospholipids with Glycerol Backbones

Example 1: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylcholine (POPC)

- Molecular Formula: C₄₃H₈₁NO₈P.

- Functional Groups : Phosphorylcholine head group.

- Key Features : Zwitterionic phospholipid with amphiphilic properties.

- Applications : Lipid bilayer models, drug delivery systems, and membrane protein studies .

Example 2: Sodium,[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

- Molecular Formula : C₃₇H₇₀NaO₈P.

- Functional Groups : Phosphate group (ionized as sodium salt).

- Key Features : Bacterial phosphatidylglycerol analog.

- Applications : Vesicle aggregation assays and membrane mimicry .

Comparison Insight: Unlike phospholipids, the main compound lacks a polar head group, rendering it non-amphiphilic and unsuitable for membrane systems. However, its hydrophobic nature makes it ideal for energy storage and encapsulation of lipophilic drugs .

Phosphoester Derivatives

Example: [2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

- Molecular Formula: C₄₀H₇₈NO₈P.

- Functional Groups: Phosphate ester, methylaminoethoxy group.

- Key Features : Predicted collision cross-section (CCS) of 283.4 Ų ([M+H]⁺) for mass spectrometry studies.

- Applications : Research in lipid signaling and enzymatic interactions .

Comparison Insight: The phosphate and methylaminoethoxy groups in this compound enable hydrogen bonding and charge interactions, contrasting with the main compound’s nonpolar ester linkages. This structural difference dictates divergent roles in biological systems .

Data Table: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Synthetic Accessibility: Custom synthesis of similar compounds (e.g., 95% purity, 1g scale) is feasible via advanced esterification and purification techniques, as noted by Shenzhen Aituo Chemical’s capabilities .

- Analytical Methods : Quality control relies on NMR, MS, and HPLC to verify fatty acid composition and stereochemistry .

- Biological Significance : The Z-configuration of the oleoyl chain in the main compound influences membrane fluidity and enzymatic hydrolysis rates in lipid metabolism .

生物活性

Introduction

The compound [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a complex lipid characterized by its long hydrophobic chains and multiple ester linkages. Its structure comprises a propyl backbone with hexadecanoyloxy and octadec-9-enoyl groups, which contribute to its unique biochemical properties. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and biochemistry.

Molecular Structure

The molecular formula of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is , with a molecular weight of approximately 760.08 g/mol. The compound features:

- Hydrophobic chains : Essential for membrane interactions.

- Ester linkages : Contributing to its stability and reactivity.

Comparison with Related Compounds

| Compound Type | Structure Characteristics | Unique Features |

|---|---|---|

| Glycerolipids | Glycerol backbone with fatty acids | Energy storage |

| Phospholipids | Glycerol backbone with phosphate group | Major component of cell membranes |

| Sphingolipids | Sphingosine backbone with fatty acids | Involved in signaling and membrane integrity |

| Target Compound | Propyl backbone with multiple fatty acyl groups | Potential anti-inflammatory and signaling roles |

This comparison highlights the unique aspects of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate, particularly its specific functional groups that may confer distinct biological activities not found in other lipid classes.

- Anti-inflammatory Properties : Similar compounds have been shown to modulate inflammatory responses, suggesting that [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate may play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Cell Signaling : As a lipid, it may participate in various signaling pathways that regulate cellular functions, including apoptosis and proliferation.

- Membrane Fluidity Modulation : Its long hydrophobic chains can influence the physical properties of cellular membranes, potentially affecting the activity of membrane-bound proteins.

Predictive Models

Predictive models have been developed to assess the potential biological activities of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate based on its structural characteristics. These models indicate significant interactions with biological systems, particularly in inflammatory and signaling pathways.

In Vivo Studies

Research has demonstrated that lipids similar to [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate exhibit anti-inflammatory effects in animal models. For instance, studies involving the administration of related lipid compounds have shown a reduction in markers of inflammation in rodent models subjected to induced inflammatory conditions.

In Vitro Studies

In vitro assays have indicated that [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate can modulate cell signaling pathways associated with inflammation. These studies typically involve cultured human cells treated with varying concentrations of the compound, assessing changes in cytokine production and cell viability.

Q & A

Q. What are the established synthetic protocols for [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential esterification of glycerol derivatives with activated fatty acid derivatives (e.g., acyl chlorides or anhydrides). For example:

Stepwise Acylation : Start with sn-glycerol, protect specific hydroxyl groups, and react with hexadecanoic acid (palmitic acid) under basic conditions (e.g., pyridine/DMAP) to form the 3-hexadecanoyloxy intermediate.

Stereoselective Introduction of (Z)-Octadec-9-enoyl Group : Use (Z)-octadec-9-enoic acid (oleic acid) with coupling agents like DCC/DMAP to ensure retention of the cis-configuration at the 2-position.

Final Esterification : React with icosanoic acid (arachidic acid) at the remaining hydroxyl group.

Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) and verify purity via HPLC (C18 column, acetonitrile/isopropanol mobile phase) or GC-MS for fatty acid residue analysis. Purity >95% is achievable with careful solvent selection and temperature control .

Q. Which analytical techniques are most reliable for confirming the (Z)-configuration of the octadec-9-enoyl group?

Methodological Answer:

- ¹H-NMR Spectroscopy : The (Z)-configuration is confirmed by coupling constants (J ≈ 10–12 Hz for cis double bonds) and chemical shifts (δ 5.32–5.38 ppm for olefinic protons) .

- FTIR Spectroscopy : Absorbance at ~3000 cm⁻¹ (C-H stretching of cis double bonds) and 720 cm⁻¹ (out-of-plane bending) .

- Raman Spectroscopy : Peaks at 1650–1660 cm⁻¹ (C=C stretching) and 1260–1300 cm⁻¹ (cis-CH₂ scissoring) .

- Comparison with Standards : Use triolein (cis) and trielaidin (trans) as references for spectroscopic calibration .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the interaction of this compound with lipid bilayers?

Methodological Answer:

Membrane Model Construction : Use POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers as a biomimetic system. Insert the compound into the bilayer using software like GROMACS or CHARMM .

Parameterization : Derive force field parameters (e.g., CHARMM36 or Lipid17) for the compound’s acyl chains and glycerol backbone.

Simulation Conditions : Run simulations at 310 K and 1 atm pressure with periodic boundary conditions. Monitor lipid tail order parameters (S₀₀) and lateral diffusion coefficients.

Key Metrics :

Q. What experimental strategies resolve contradictions in reported data on the compound’s phase behavior?

Methodological Answer: Discrepancies in phase transition temperatures (e.g., gel-to-liquid crystalline) may arise from:

- Sample Heterogeneity : Ensure purity via preparative HPLC and MALDI-TOF MS.

- Hydration Effects : Use differential scanning calorimetry (DSC) under controlled humidity (e.g., 50% RH) to standardize water content.

- Isomer Contamination : Quantify trans-isomer content using ATR-FTIR with trielaidin/triolein calibration curves .

- Collaborative Validation : Cross-validate findings with independent labs using identical protocols (e.g., heating rates in DSC: 1°C/min) .

Q. How can researchers optimize the compound’s stability during long-term storage for in vitro studies?

Methodological Answer:

- Oxidation Prevention : Store under argon at −80°C in amber vials. Add antioxidants (e.g., 0.01% BHT) to lipid suspensions.

- Lyophilization : Freeze-dry in sucrose or trehalose matrices to prevent acyl chain hydrolysis.

- Stability Monitoring : Use LC-MS to track degradation products (e.g., free fatty acids) monthly. Purity should remain >90% over 12 months .

Data Contradictions and Mitigation

- Synthesis Yields : Discrepancies in reported yields (e.g., 70–96% in vs. 20) may stem from solvent purity (anhydrous vs. technical grade) or reaction time optimization. Replicate conditions precisely.

- Biological Activity : Variability in membrane interaction studies could arise from differences in bilayer composition (e.g., DPPC vs. POPC). Standardize model membranes across experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。